molecular formula C7H9NOS B13611138 3-(2-Methylthiazol-5-yl)prop-2-en-1-ol

3-(2-Methylthiazol-5-yl)prop-2-en-1-ol

Cat. No.: B13611138
M. Wt: 155.22 g/mol
InChI Key: DMLFXRKLPHQQMR-NSCUHMNNSA-N
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Description

3-(2-Methylthiazol-5-yl)prop-2-en-1-ol is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 2 and a propenol chain at position 3. Its molecular formula is C₇H₉NOS, with a molecular weight of 155.22 g/mol. The compound’s structure combines the aromaticity of the thiazole ring with the reactivity of the conjugated propenol group, making it a candidate for studies in medicinal chemistry and material science.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

(E)-3-(2-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol

InChI

InChI=1S/C7H9NOS/c1-6-8-5-7(10-6)3-2-4-9/h2-3,5,9H,4H2,1H3/b3-2+

InChI Key

DMLFXRKLPHQQMR-NSCUHMNNSA-N

Isomeric SMILES

CC1=NC=C(S1)/C=C/CO

Canonical SMILES

CC1=NC=C(S1)C=CCO

Origin of Product

United States

Preparation Methods

Bromination of Thiazolyl Ketones Followed by Reduction to Allylic Alcohol

One well-documented route involves the bromination of a thiazolyl ketone intermediate, such as 1-(2-Methylthiazol-5-yl)ethanone, to generate a 2-bromo derivative. This intermediate is then reduced to the corresponding allylic alcohol, 3-(2-Methylthiazol-5-yl)prop-2-en-1-ol, using diisobutylaluminum hydride (DIBAL-H) under low temperature conditions.

Example Procedure:

Step Reagents and Conditions Outcome Yield
Bromination Thiazolyl ketone + bromine source (e.g., NBS) in suitable solvent Formation of 2-bromo-1-(2-Methylthiazol-5-yl)ethanone Not explicitly quantified
Reduction DIBAL-H (1.0 M in toluene), −78°C to 0°C, followed by quenching with methanol and aqueous workup Conversion to this compound 77% isolated yield

This method was reported with spectral data confirming the structure of the allylic alcohol, including ^1H NMR signals for the methyl group at 2.73 ppm, the methylene protons at 4.65 ppm, and the olefinic protons at 5.96 ppm and 6.94 ppm, consistent with the expected product.

Alkylation of Protected Thiazole Derivatives

Another strategy involves the synthesis of protected thiazole intermediates, such as tert-butyl carbamate derivatives, which are alkylated with cyanomethanide or other nucleophiles to introduce side chains that can be converted into the desired allylic alcohol.

Key Steps:

  • Protection of the methylamino group on 2-methylthiazole-5-carboxylate as a tert-butoxycarbonate
  • Alkylation with cyanomethanide to form cyanoacetyl derivatives
  • Conversion to enaminones via reflux in N,N-dimethylformamide–dimethylacetal
  • Subsequent transformations to introduce the allylic alcohol functionality

This approach allows for functional group manipulation while minimizing interference from reactive amino groups.

Alternative Routes and Considerations

  • Use of sodium cyanide in some synthetic steps has been reported but is discouraged due to toxicity concerns.
  • Friedel–Crafts acylation and condensation reactions on substituted thiazoles provide alternative pathways to functionalized intermediates that can be converted to allylic alcohols after further elaboration.
  • Selective fluorination and chlorination of enaminones derived from thiazole precursors have been explored for derivative synthesis but are less directly related to the preparation of the target allylic alcohol.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Bromination + DIBAL-H reduction 1-(2-Methylthiazol-5-yl)ethanone Bromine source, DIBAL-H −78°C to 0°C 77% Most direct method to allylic alcohol
Alkylation of tert-butyl carbamate-protected thiazole Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate Cyanomethanide, DMF-DMA reflux Reflux in DMF-DMA ~72% (intermediate) Allows functional group manipulation, avoids amine interference
Friedel–Crafts acylation and condensation 1-Methylthiourea and chloroacetophenone derivatives Lewis acids, microwave irradiation Variable Moderate Useful for substituted thiazole derivatives

Analytical and Characterization Data

The synthesized this compound is typically characterized by:

  • [^1H NMR](pplx://action/followup): Signals corresponding to methyl, methylene, and olefinic protons consistent with the allylic alcohol structure
  • [^13C NMR](pplx://action/followup): Signals confirming the carbons of the thiazole ring and the propenyl alcohol side chain
  • Mass Spectrometry: Molecular ion peaks matching the expected molecular formula (C7H9NOS)
  • Infrared Spectroscopy: Characteristic O–H stretching and C=C stretching vibrations

These data confirm the successful synthesis and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylthiazol-5-yl)prop-2-en-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2-Methylthiazol-5-yl)prop-2-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylthiazol-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase and lumazine synthase, which are crucial for bacterial survival. This inhibition leads to the disruption of essential biological processes, resulting in antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues with Thiazole Moieties

(a) 3-(2-Bromo-1,3-thiazol-5-yl)propan-1-ol
  • Molecular Formula: C₆H₈BrNOS
  • Molecular Weight : 222.10 g/mol
  • Key Differences: Replaces the methyl group with bromine at position 2 and features a single-bonded propanol chain instead of propenol.
  • The saturated propanol chain reduces conjugation, likely diminishing electronic effects observed in the propenol group .
(b) Thiazole-Triazole Hybrids (e.g., Compound 9c)
  • Example : N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]acetamide derivatives.
  • Key Differences : Incorporates additional triazole and benzodiazole rings, increasing structural complexity.
  • Implications : The hybrid structures exhibit enhanced binding affinity in molecular docking studies due to extended π-π interactions and hydrogen bonding. However, the target compound’s simpler structure may offer better pharmacokinetic properties, such as improved solubility or metabolic stability .

Propenol Derivatives with Aromatic Substituents

(a) (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ol (Compound 10)
  • Molecular Formula : C₁₀H₁₂O₂
  • Molecular Weight : 164.20 g/mol
  • Key Differences : Replaces the thiazole ring with a methoxyphenyl group.
  • Implications: Demonstrates notable anti-inflammatory activity (IC₅₀ = 12.3 µM in NO inhibition assays), attributed to the electron-donating methoxy group enhancing radical scavenging. The thiazole-based target compound may exhibit divergent activity due to the electron-withdrawing nature of the heterocycle .
(b) (E)-3-(3-Trifluoromethylphenyl)prop-2-en-1-ol (Vb)
  • Molecular Formula : C₁₀H₉F₃O
  • Molecular Weight : 202.18 g/mol
  • Key Differences : Features a trifluoromethylphenyl group.
  • The thiazole ring in the target compound may offer similar electronic effects but with reduced steric hindrance .

Heterocyclic vs. Phenyl-Substituted Propenols: Activity Trends

Compound Structure Bioactivity (Reported) Key Substituent Effect Reference
3-(2-Methylthiazol-5-yl)prop-2-en-1-ol Thiazole + propenol Not explicitly reported Thiazole enhances π-π stacking
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ol Methoxyphenyl + propenol Anti-inflammatory (IC₅₀ = 12.3 µM) Methoxy improves radical scavenging
(E)-3-(4-Nitrophenyl)prop-2-en-1-ol (Vd) Nitrophenyl + propenol Antioxidant (EC₅₀ = 8.7 µM) Nitro group increases electrophilicity
Trans-anethole (13) Methoxypropenylbenzene Antimicrobial, antioxidant Allyl chain enhances membrane penetration

Key Observations :

  • Thiazole vs. Phenyl Rings : Thiazole’s nitrogen and sulfur atoms may improve binding to metalloenzymes or receptors via coordination or hydrogen bonding, whereas phenyl derivatives rely on hydrophobic interactions.
  • Substituent Effects: Electron-donating groups (e.g., -OCH₃) enhance antioxidant activity, while electron-withdrawing groups (e.g., -NO₂, thiazole) may favor specific enzyme inhibition .

Physicochemical Properties

  • Solubility : Thiazole-containing compounds generally exhibit lower aqueous solubility than phenyl analogues due to increased hydrophobicity. For example, this compound is predicted to have a logP of ~1.5, compared to ~1.2 for (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ol.
  • Thermal Stability: Thiazole rings contribute to higher thermal stability (decomposition >200°C) compared to propenol derivatives with simple alkyl chains .

Biological Activity

3-(2-Methylthiazol-5-yl)prop-2-en-1-ol, a compound characterized by its thiazole moiety, has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on a review of available literature.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its versatility in medicinal chemistry. Thiazoles are recognized for their ability to interact with various biological targets, making them valuable scaffolds in drug development. The specific structure of this compound includes:

  • Thiazole Ring : Contributes to the compound's biological activity.
  • Allylic Alcohol : The presence of the prop-2-en-1-ol group may enhance solubility and reactivity.

Anticancer Activity

Research indicates that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that thiazole-based compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis through modulation of key signaling pathways.

  • Cell Line Studies : Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against cancer cell lines such as HCT116 (human colorectal carcinoma) and MCF7 (breast cancer). For example, a related thiazole compound exhibited an IC50 < 10 nM against HCT116 cells, indicating potent antiproliferative effects .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK9 has been particularly noted, leading to reduced expression of anti-apoptotic proteins like Mcl-1 and triggering apoptotic pathways .

Antimicrobial Activity

Thiazole derivatives also show promising antimicrobial properties. Research has highlighted their effectiveness against various pathogens, including bacteria and fungi.

  • Antibacterial Activity : Similar compounds have been reported to exhibit strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. For instance, a related thiazole compound demonstrated an MIC value of 4 mg/mL against MRSA .
  • Antifungal Activity : Some thiazole derivatives have also shown efficacy against fungal strains such as Candida species, with MIC values indicating potential therapeutic applications in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole-containing compounds. Key findings include:

  • Substituents Influence : The presence of electron-withdrawing or electron-donating groups on the thiazole ring significantly impacts biological activity. For example, studies suggest that introducing halogen or methoxy groups can enhance potency .
CompoundSubstituentActivity (IC50/MIC)Target
1-Cl<10 nMCDK9
2-F4 mg/mLMRSA
3-OMe3.92 mMC. albicans

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in clinical settings:

  • Cancer Treatment : A study demonstrated that a thiazole derivative effectively inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent in oncology .
  • Infection Control : Clinical trials involving thiazole compounds for treating resistant bacterial infections have shown promising results, indicating their potential role in addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-(2-Methylthiazol-5-yl)prop-2-en-1-ol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Knoevenagel condensation between 2-methylthiazole-5-carbaldehyde and allylic alcohols or ketones under basic conditions (e.g., potassium hydroxide or tert-butoxide in ethanol). For example, analogous thiazole derivatives were synthesized by refluxing a mixture of acetylthiazole and substituted benzaldehydes with potassium tert-butoxide, followed by recrystallization . Optimization includes adjusting molar ratios (e.g., 1:2 aldehyde-to-acetylthiazole), reaction time (3–5 hours under reflux), and catalyst loading (10 mmol base per 10 mmol substrate) to maximize yield .

Q. How can X-ray crystallography be used to confirm the molecular structure and stereochemistry of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. Crystals are grown via slow evaporation or cooling of saturated solutions. Data collection using a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) and refinement with SHELXL provide bond lengths, angles, and torsional parameters. For example, a related thiazole-prop-2-en-1-ol derivative exhibited a dihedral angle of 13.2° between the thiazole and aryl rings, confirmed via SHELXL refinement (R = 0.062, wR = 0.137) . Hydrogen atoms are placed geometrically (C–H = 0.93 Å) and refined isotropically .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are conflicting data resolved?

  • Methodology : Use NMR (¹H/¹³C) to verify proton environments (e.g., allylic –CH₂OH at δ ~4.2 ppm) and IR for functional groups (e.g., –OH stretch at ~3300 cm⁻¹). Discrepancies between experimental and computational spectra may arise from dynamic effects (e.g., tautomerism). For resolution, compare with SCXRD data or perform variable-temperature NMR to detect conformational changes .

Advanced Research Questions

Q. How can twin refinement in SHELXL address challenges in crystallographic data analysis for this compound?

  • Methodology : If twinning is detected (e.g., via high Rint values or abnormal intensity distributions), use the TWIN command in SHELXL with a BASF parameter to model the twin fraction. For example, a related structure required refinement as an inversion twin (BASF = 0.15) to resolve disorder . Validate results via difference Fourier maps and cross-validation metrics (e.g., Rfree) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?

  • Methodology : If NMR suggests multiple conformers but SCXRD shows a single structure, consider:

  • Solvent effects : Crystallization may stabilize one conformer. Compare solution-state (NMR) and solid-state (IR/Raman) data.
  • Dynamic disorder : Use Hirshfeld atom refinement (HAR) or quantum crystallography to model disorder .
  • Temperature-dependent studies : Perform low-temperature SCXRD to reduce thermal motion artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodology : Synthesize analogs with modified thiazole substituents (e.g., –Cl, –Br, –CF₃) or allylic chain variations. Assess biological activity (e.g., enzyme inhibition) and correlate with electronic (Hammett σ) or steric (Taft Es) parameters. For example, substituting the thiazole 2-methyl group with bulkier substituents in related compounds altered binding affinity by 10-fold . Pair with docking studies (e.g., AutoDock Vina) to predict binding modes .

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